5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative 5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative Precursor to the highly potent and selective ligand for the α4β2 nicotinic receptor, 5-Iodo-A-85380. Suitable for radioiodination.
Brand Name: Vulcanchem
CAS No.: 213766-21-3
VCID: VC0004371
InChI: InChI=1S/C14H19N2O3.3CH3.Sn/c1-14(2,3)19-13(17)16-8-6-11(16)10-18-12-5-4-7-15-9-12;;;;/h5,7,9,11H,6,8,10H2,1-3H3;3*1H3;/t11-;;;;/m0..../s1
SMILES: CC(C)(C)OC(=O)N1CCC1COC2=CC(=CN=C2)[Sn](C)(C)C
Molecular Formula: C17H28N2O3Sn
Molecular Weight: 427.1 g/mol

5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative

CAS No.: 213766-21-3

Inhibitors

VCID: VC0004371

Molecular Formula: C17H28N2O3Sn

Molecular Weight: 427.1 g/mol

5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative - 213766-21-3

CAS No. 213766-21-3
Product Name 5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative
Molecular Formula C17H28N2O3Sn
Molecular Weight 427.1 g/mol
IUPAC Name tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C14H19N2O3.3CH3.Sn/c1-14(2,3)19-13(17)16-8-6-11(16)10-18-12-5-4-7-15-9-12;;;;/h5,7,9,11H,6,8,10H2,1-3H3;3*1H3;/t11-;;;;/m0..../s1
Standard InChIKey HHNYNAVVSDTMQD-HZAYLZKLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]1COC2=CC(=CN=C2)[Sn](C)(C)C
SMILES CC(C)(C)OC(=O)N1CCC1COC2=CC(=CN=C2)[Sn](C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCC1COC2=CC(=CN=C2)[Sn](C)(C)C
Description Precursor to the highly potent and selective ligand for the α4β2 nicotinic receptor, 5-Iodo-A-85380. Suitable for radioiodination.
Synonyms (2S)-2-[[[5-(Trimethylstannyl)-3-pyridinyl]oxy]methyl]-1-azetidinecarboxylic acid, t-butyl ester
PubChem Compound 10574471
Last Modified Nov 11 2021
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